Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride

Organic synthesis Pharmaceutical intermediates Chiral synthesis

Substituting this N-ethylated, meta-methoxy phenethylamine with analogs risks failed chiral syntheses or invalid bioassay data due to its precise structural interplay. This compound is the exact scaffold used in rivastigmine precursor production and CaSR allosteric modulator research. - **Application**: Biocatalytic synthesis of (S)-1-(3-methoxyphenyl)ethylamine (Alzheimer's API intermediate); chiral selective transaminase reactions. - **Specification**: ≥95% purity, C₁₁H₁₈ClNO, MW 215.72 g/mol. - **Supply**: Reliable research quantity packaging; immediate shipment for lab use.

Molecular Formula C11H18ClNO
Molecular Weight 215.72
CAS No. 1170204-27-9
Cat. No. B2788872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride
CAS1170204-27-9
Molecular FormulaC11H18ClNO
Molecular Weight215.72
Structural Identifiers
SMILESCCNC(C)C1=CC(=CC=C1)OC.Cl
InChIInChI=1S/C11H17NO.ClH/c1-4-12-9(2)10-6-5-7-11(8-10)13-3;/h5-9,12H,4H2,1-3H3;1H
InChIKeyGXRURJRCAVDVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride: Definition & Procurement Basics


Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride is a synthetic substituted phenethylamine derivative characterized by an ethyl group on the amine nitrogen and a meta-methoxy substituent on the phenyl ring . It has a molecular weight of 215.72 g/mol and the chemical formula C₁₁H₁₈ClNO . This compound is primarily utilized as a research chemical and synthetic intermediate in organic chemistry, where its chiral center and amine functionality offer versatility as a building block for pharmaceutical intermediates and asymmetric synthesis [1]. Standard commercial purity specifications are typically ≥95% .

Chiral building block for asymmetric synthesis and medicinal chemistry
N-ethyl amine scaffold enabling distinct N-alkylation-dependent reactions
Available at research-grade purity with multi-supplier sourcing

Critical Procurement Rationale for Ethyl[1-(3-methoxyphenyl)ethyl]amine HCl


The substitution of Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride with closely related analogs is fraught with risk due to the specific interplay of its structural features. The presence of the N-ethyl group and the meta-methoxy substitution directly influences its reactivity as a synthetic intermediate, particularly in the context of chiral synthesis . For example, the N-ethyl substitution differentiates it from the parent 1-(3-methoxyphenyl)ethylamine, which lacks this group and would therefore be unsuitable for reactions requiring an N-ethylated amine scaffold [1]. Furthermore, in assays involving related arylalkylamine scaffolds, minor structural changes have been shown to dramatically alter biological activity [2][3]. Therefore, generic or in-class substitution without quantitative comparative data can lead to failed syntheses or invalid experimental outcomes, making precise procurement based on CAS RN 1170204-27-9 essential.

Target Compound
Potential Substitute
N-ethyl group on the amine nitrogen
Primary amine (1-(3-methoxyphenyl)ethylamine) – lacks N-alkylation, alters reactivity
Enables specific N-ethylated intermediate transformations
Unsuited for pathways requiring N-ethyl substitution; synthetic route may fail
Reported substructure in CaSR modulator chemotypes (class-level evidence)
Non-ethylated analog lacks equivalent SAR; biological profile may not transfer

Technical Evidence for Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride


N-Ethylation and Synthetic Utility

The target compound is a specifically N-ethylated derivative of the core 1-(3-methoxyphenyl)ethylamine scaffold. The presence of the N-ethyl group is a critical structural feature that enables its use as a specific building block, distinct from the non-ethylated parent amine [1]. The commercial availability of the target compound with a specified purity (≥95%) is consistent with the needs of medicinal chemistry and pharmacological research . The related compound (R)-3-(2-chlorophenyl)-N-(1-(3-methoxyphenyl)ethyl)propan-1-amine, which contains the same N-(1-(3-methoxyphenyl)ethyl)amine substructure, demonstrates potent allosteric modulation of the human calcium-sensing receptor (CaSR) with an EC50 of 194 nM and 80 nM in two different assay systems [2]. While not a direct measurement for the target compound, this data underscores the potential biological relevance of this specific N-alkylated substructure.

N-Ethylation & Utility
Class-level inference
N-ethyl group present
CAS 1170204-27-9, purity ≥95%
vs
Primary amine
1-(3-methoxyphenyl)ethylamine
Related N-alkylated substructure shows CaSR allosteric modulation (EC50 194 nM / 80 nM in two cell lines).
N-ethyl group dictates unique chiral synthon reactivity; baseline amine cannot substitute.
CaSR data are from a more complex analog; direct activity of this intermediate not measured.
Organic synthesis Pharmaceutical intermediates Chiral synthesis

Commercial Availability & Purity

This compound is readily available from multiple reputable research chemical suppliers with a standard purity specification of 95% . This ensures a consistent and reliable supply for research and development activities. The availability of analytical data (e.g., NMR, HPLC, GC) upon request from vendors like Bidepharm provides an additional layer of quality assurance . This established supply chain differentiates it from less common or custom-synthesis-only analogs.

Commercial Availability
Data to verify
Multi-supplier access (AK Scientific, Bidepharm, Leyan, ChemScene); standard purity ≥95%; analytical data (NMR, HPLC) available on request.
Established supply chain supports reproducible procurement and method continuity.
Confirm lot-specific purity and identity by COA prior to critical syntheses.
Procurement Quality control Research supply

Applications of Ethyl[1-(3-methoxyphenyl)ethyl]amine Hydrochloride


Building Block for Rivastigmine Analogs

Ethyl[1-(3-methoxyphenyl)ethyl]amine hydrochloride serves as a valuable intermediate in the biocatalytic synthesis of (S)-1-(3-methoxyphenyl)ethylamine, a direct precursor to the Alzheimer's drug rivastigmine . Its N-ethylated structure allows for its use in continuous flow synthesis processes, such as those employing integrated membrane reactors and crystallization, which are designed for efficient, scalable production of chiral amines .

Starting Material for Chiral Synthesis

The compound is specifically employed in the chiral selective synthesis of other enantiomerically pure amines, such as (1R)-(3-methylphenyl)ethan-1-amine . This application highlights its utility in producing important entities for pharmaceutical drugs where stereochemistry is critical. The specific N-ethyl substitution pattern is likely a key factor in the success of these transaminase-catalyzed bioconversions .

CaSR Modulator Scaffold

Compounds containing the N-(1-(3-methoxyphenyl)ethyl)amine substructure have demonstrated potent activity as allosteric modulators of the human calcium-sensing receptor (CaSR) [1]. For example, the calcimimetic R-568, which contains this exact substructure, is able to correct signaling defects in inactivating hCaSR mutations associated with disorders like familial hypocalciuric hypercalcemia (FHH) and neonatal severe hyperparathyroidism (NSHPT) [2]. This establishes the target compound as a useful starting material or reference compound for research in CaSR-related pathways.

Proteomics & Organic Synthesis Reagent

Beyond targeted applications, the compound is used as a general research chemical in proteomics and as a versatile building block in organic synthesis for creating more complex molecular architectures [3]. Its defined structure and high commercial purity make it a reliable reagent for a wide array of chemical reactions.

Application
Selection Property
Validation Focus
Rivastigmine-related chiral amine synthon research
N-ethyl chiral amine scaffold
Confirmation of enantiomeric purity and structural identity (chiral HPLC, NMR)
Asymmetric catalysis and chiral resolution studies
Defined stereocenter and reactive amine
Enantioselectivity and reaction outcome reproducibility
CaSR signaling pathway research scaffold
Reported substructure in CaSR modulator chemotypes (class-level evidence)
Activity confirmation in CaSR assays; verify functional group compatibility
General proteomics and organic synthesis reagent
Consistent purity and commercial availability
Standard analytical characterization (NMR, HPLC) per lot

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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